molecular formula C13H11NO3 B8623614 2-Methoxy-1-(2-nitroethenyl)naphthalene CAS No. 156482-74-5

2-Methoxy-1-(2-nitroethenyl)naphthalene

Cat. No. B8623614
CAS RN: 156482-74-5
M. Wt: 229.23 g/mol
InChI Key: WZPDPCQRXRVFIK-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2-nitroethenyl)naphthalene is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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properties

CAS RN

156482-74-5

Product Name

2-Methoxy-1-(2-nitroethenyl)naphthalene

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-1-(2-nitroethenyl)naphthalene

InChI

InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3

InChI Key

WZPDPCQRXRVFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.52 g of 2-methoxynaphthaldehyde (8.16 mmol), 0.4 g of ammonium acetate (5.19 mmol) and 20 cm3 of nitromethane (96%) are introduced into a 50-cm3 two-necked round-bottomed flask equipped with a condenser. The reaction mixture is heated to reflux for 1 h 30 min while stirring. It becomes yellow. The nitromethane is evaporated off in a rosary evaporator and the residue is then taken up with dichloromethane. Hydrolysis of he ammonium acetate is carried out by pouring the above mixture into water. The aqueous phase is washed twice with CH2Cl2, the organic phase once with water. The latter phase is dried with MgSO4 and the solvent is removed in a rotary evaporator. 1.77 g of yellow crystals (equivalent to 7.73 mmol of the expected product) are then obtained, corresponding to a 95% yield.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-1-naphthaldehyde (1862 mg, 10 mmol) and nitromethane (610 mg, 10 mmol) in methanol (200 ml) is stirred at room temperature until the solids dissolved. The solution is cooled to about 0° C. and a 30% NaOH solution (2 ml, 20 mmol) is added dropwise over 30 min. The resulting solution is added slowly at 60° C. to a 35% HCl solution (200 ml). The amorphous solid that formed is filtered and washed with water. The crude product is recrystallized from ethanol to give pure title compound in 80% yield (1835 mg).
Quantity
1862 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
80%

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